ethyl 4-[(4-isopropylbenzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(4-isopropylbenzoyl)amino]benzoate, also known as EIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a selective inhibitor of the Na+/H+ exchanger (NHE), which is a membrane protein that regulates intracellular pH. The ability of EIPA to selectively inhibit NHE has made it a valuable tool for studying the role of this protein in various biological processes.
Mechanism of Action
Ethyl 4-[(4-isopropylbenzoyl)amino]benzoate selectively inhibits NHE by binding to the cytoplasmic domain of the protein. This binding prevents the transport of protons out of the cell, leading to the accumulation of intracellular protons and a decrease in intracellular pH. The inhibition of NHE by ethyl 4-[(4-isopropylbenzoyl)amino]benzoate has been shown to have a variety of effects on cellular processes, including the regulation of cell migration, proliferation, and survival.
Biochemical and Physiological Effects:
The inhibition of NHE by ethyl 4-[(4-isopropylbenzoyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. These effects include the regulation of intracellular pH, the acidification of intracellular organelles, and the modulation of cellular signaling pathways. ethyl 4-[(4-isopropylbenzoyl)amino]benzoate has also been shown to have anti-proliferative and pro-apoptotic effects in cancer cells, as well as protective effects in ischemic injury.
Advantages and Limitations for Lab Experiments
The selective inhibition of NHE by ethyl 4-[(4-isopropylbenzoyl)amino]benzoate has made it a valuable tool for studying the role of this protein in various biological processes. Its ability to selectively inhibit NHE has also made it a valuable tool for investigating the role of this protein in disease development and progression. However, ethyl 4-[(4-isopropylbenzoyl)amino]benzoate does have some limitations as a research tool. For example, its effects on other ion transporters and channels may complicate interpretation of experimental results.
Future Directions
There are many future directions for research on ethyl 4-[(4-isopropylbenzoyl)amino]benzoate and its applications. One area of interest is the development of more selective NHE inhibitors that can be used to study the specific roles of different NHE isoforms in cellular processes. Another area of interest is the investigation of the role of NHE in the development and progression of specific diseases, such as cancer and cardiovascular disease. Finally, the development of new methods for delivering ethyl 4-[(4-isopropylbenzoyl)amino]benzoate to specific cell types or tissues could open up new avenues for research and therapeutic applications.
Synthesis Methods
Ethyl 4-[(4-isopropylbenzoyl)amino]benzoate can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with isobutyryl chloride to form 4-(isobutyrylamino)benzoic acid, which is then reacted with ethyl chloroformate to produce ethyl 4-[(4-isopropylbenzoyl)amino]benzoate. Other methods include the reaction of 4-aminobenzoic acid with isobutyryl chloride and then with ethyl chloroformate, or the reaction of 4-aminobenzoic acid with isobutyryl chloride followed by reaction with ethyl 2-chloroacetate.
Scientific Research Applications
Ethyl 4-[(4-isopropylbenzoyl)amino]benzoate has been used in a variety of scientific research applications, including studies of cell migration, cell proliferation, and cell survival. It has also been used to study the role of NHE in the regulation of intracellular pH and the acidification of intracellular organelles. In addition, ethyl 4-[(4-isopropylbenzoyl)amino]benzoate has been used to investigate the role of NHE in the development and progression of various diseases, including cancer, cardiovascular disease, and neurological disorders.
properties
IUPAC Name |
ethyl 4-[(4-propan-2-ylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-4-23-19(22)16-9-11-17(12-10-16)20-18(21)15-7-5-14(6-8-15)13(2)3/h5-13H,4H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSSYBIDRIVUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.